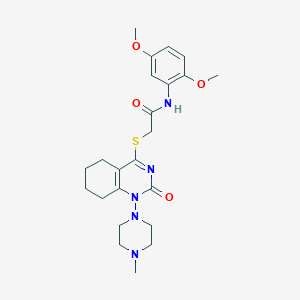
tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate, also known as TBIPC, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C9H17NO2I and a molecular weight of 248.2 g/mol. TBIPC has a wide range of uses in the scientific research field, including its use as an intermediate for the synthesis of various compounds, as an inhibitor of enzyme activity, and as a tool for studying the effects of iodomethyl pyrrolidine on various biochemical and physiological processes.
Applications De Recherche Scientifique
Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate has been used in various scientific research applications, including its use as an inhibitor of enzyme activity, as a tool for studying the effects of iodomethyl pyrrolidine on various biochemical and physiological processes, and as an intermediate for the synthesis of various compounds. It has been used as an inhibitor of the enzyme cytochrome P450 2B6, which is involved in the metabolism of drugs and other compounds. Additionally, it has been used as a tool to study the effects of iodomethyl pyrrolidine on the activity of other enzymes, such as cytochrome P450 2C9 and cytochrome P450 3A4. It has also been used as an intermediate for the synthesis of various compounds, such as 1-chloro-2-methylpropane, which can be used in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate is not completely understood. However, it is believed that it acts as an inhibitor of the enzyme cytochrome P450 2B6, which is involved in the metabolism of drugs and other compounds. It is thought that tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. Additionally, it is believed that tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate may act as an allosteric inhibitor, meaning that it binds to a site other than the active site, causing a conformational change in the enzyme which prevents it from catalyzing the reaction.
Biochemical and Physiological Effects
tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cytochrome P450 2B6, which is involved in the metabolism of drugs and other compounds. Additionally, it has been shown to inhibit the activity of other enzymes, such as cytochrome P450 2C9 and cytochrome P450 3A4. Furthermore, it has been shown to have a variety of physiological effects, including anti-inflammatory, anti-fungal, and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents and temperatures. Additionally, it is non-toxic and has a low vapor pressure, making it safe to use in the lab. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic solvents.
Orientations Futures
The future directions of tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate are numerous. It can be used to study the effects of iodomethyl pyrrolidine on various biochemical and physiological processes. It can also be used as an intermediate for the synthesis of various compounds. Additionally, it can be used to develop new inhibitors of enzyme activity. Furthermore, it can be used to develop new drugs and other compounds with anti-inflammatory, anti-fungal, and anti-bacterial effects. Finally, it can be used in the development of new methods for the synthesis of various compounds.
Méthodes De Synthèse
Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate is synthesized through a four-step reaction sequence. The first step involves the alkylation of 2-iodopyrrolidine with tert-butyl bromide in the presence of a base such as sodium hydroxide. The second step involves the deprotonation of the resulting tert-butyl 2-iodopyrrolidine with a base such as potassium carbonate. The third step involves the addition of 1-chloro-2-methylpropane to the deprotonated tert-butyl 2-iodopyrrolidine, resulting in the formation of tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate. The final step involves the hydrolysis of the tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate with an acid such as hydrochloric acid, resulting in the formation of tert-butyl (2R)-2-(iodomethyl)pyrrolidine.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl (2R)-2-aminopyrrolidine-1-carboxylate with iodomethane in the presence of a base.", "Starting Materials": [ "tert-butyl (2R)-2-aminopyrrolidine-1-carboxylate", "iodomethane", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl (2R)-2-aminopyrrolidine-1-carboxylate and iodomethane to a reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] } | |
Numéro CAS |
1260610-71-6; 338945-22-5 |
Formule moléculaire |
C10H18INO2 |
Poids moléculaire |
311.163 |
Nom IUPAC |
tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1 |
Clé InChI |
QCETXLFSWJGTAZ-MRVPVSSYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC1CI |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



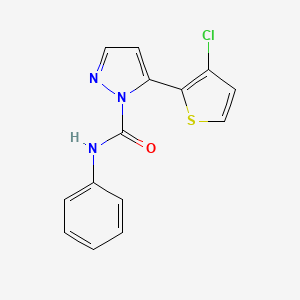
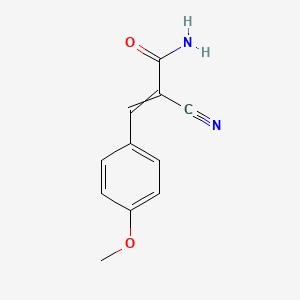
![1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2964725.png)
![Methyl 5-{[(3-fluorophenyl)([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2964727.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2964729.png)


![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride](/img/structure/B2964736.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2964737.png)
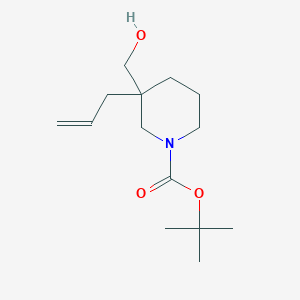
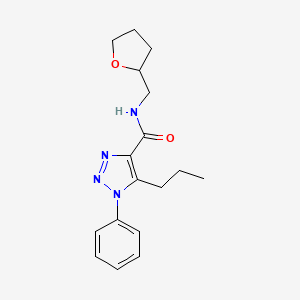

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2964742.png)
